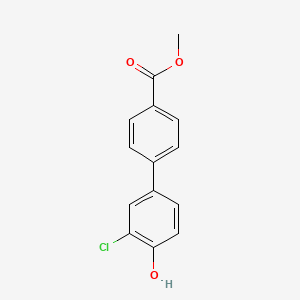

2-Chloro-4-(4-methoxycarbonylphenyl)phenol

説明

Structure

3D Structure

特性

IUPAC Name |

methyl 4-(3-chloro-4-hydroxyphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3/c1-18-14(17)10-4-2-9(3-5-10)11-6-7-13(16)12(15)8-11/h2-8,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIDHAEBKDLTMKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00686040 | |

| Record name | Methyl 3'-chloro-4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00686040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261899-32-4 | |

| Record name | Methyl 3'-chloro-4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00686040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Solubility profile of 2-Chloro-4-(4-methoxycarbonylphenyl)phenol in polar vs non-polar solvents

A Technical Guide to the Solubility Profile of 2-Chloro-4-(4-methoxycarbonylphenyl)phenol

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This guide provides an in-depth analysis of the solubility profile of this compound, a compound of interest in medicinal chemistry. We explore the theoretical underpinnings of its solubility based on its molecular structure, detailing the influence of polar and non-polar functional groups. A comprehensive experimental workflow, utilizing the gold-standard shake-flask method, is presented for the systematic evaluation of its solubility in a range of polar and non-polar solvents. The anticipated results are discussed in the context of solvent polarity and the principle of "like dissolves like," offering valuable insights for researchers and professionals in drug development and formulation science.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor aqueous solubility being a primary contributor to high attrition rates. A compound's ability to dissolve in a solvent system is fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile. For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption into the systemic circulation. Therefore, a thorough understanding and characterization of a compound's solubility is not merely a perfunctory exercise but a cornerstone of rational drug design and formulation.

This guide focuses on this compound, a molecule featuring a biphenyl-like core with diverse functional groups that present an interesting case for solubility studies. By systematically examining its solubility in solvents of varying polarities, we can predict its behavior in different environments, from organic synthesis reaction mixtures to physiological media.

Molecular Structure and Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure. This compound (C14H11ClO3) possesses a unique combination of polar and non-polar moieties that dictate its interaction with different solvents.[1]

-

Polar Functional Groups: The presence of a hydroxyl (-OH) group and a methoxycarbonyl (-COOCH3) group imparts polarity to the molecule. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the ester group can act as a hydrogen bond acceptor. These groups are expected to interact favorably with polar solvents.[2][3][4]

-

Non-Polar Backbone: The chlorinated biphenyl core is predominantly non-polar and hydrophobic. This large, non-polar surface area will favor interactions with non-polar solvents through van der Waals forces.

The interplay between these opposing characteristics suggests that this compound will exhibit a nuanced solubility profile, with moderate solubility in a range of solvents rather than extreme preference for either highly polar or non-polar media.

The Theoretical Framework of Solubility

The age-old axiom of "like dissolves like" provides a foundational, albeit simplified, understanding of solubility. This principle is rooted in the thermodynamics of mixing, where dissolution is favored when the intermolecular forces between solute and solvent molecules are comparable to the solute-solute and solvent-solvent interactions.

Solvent Polarity: A more quantitative measure of a solvent's dissolving power is its polarity, which is a function of its dipole moment and dielectric constant.[5] Polar solvents, such as water and alcohols, have high dielectric constants and can effectively solvate ions and polar molecules by forming hydrogen bonds and dipole-dipole interactions.[2][3][6] Non-polar solvents, like hexane and toluene, have low dielectric constants and primarily interact through weaker London dispersion forces.

For this compound, we can anticipate the following:

-

In Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxyl and ester groups will engage in hydrogen bonding with the solvent molecules, promoting solubility.[7][8] The non-polar backbone, however, will be disfavored, potentially limiting the overall solubility.

-

In Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents can act as hydrogen bond acceptors, interacting with the phenolic -OH group. Their moderate polarity may also accommodate the non-polar portion of the molecule more effectively than highly polar protic solvents.

-

In Non-Polar Solvents (e.g., Toluene, Hexane): The hydrophobic biphenyl core will interact favorably with these solvents. However, the energetic penalty of breaking the hydrogen bonds between the polar functional groups of the solute molecules may hinder dissolution.[7]

Experimental Design for Solubility Profiling

To empirically determine the solubility of this compound, a robust and reproducible experimental design is paramount.

Selection of Solvents

A diverse panel of solvents with a wide range of polarities should be selected to construct a comprehensive solubility profile. The following table provides a representative list, ordered by decreasing polarity.

| Solvent | Polarity Index | Type |

| Water | 10.2 | Polar Protic |

| Methanol | 5.1 | Polar Protic |

| Ethanol | 4.3 | Polar Protic |

| Acetone | 5.1 | Polar Aprotic |

| Ethyl Acetate | 4.4 | Polar Aprotic |

| Dichloromethane | 3.1 | Polar Aprotic |

| Toluene | 2.4 | Non-Polar |

| Hexane | 0.1 | Non-Polar |

The Shake-Flask Method: A Gold Standard Protocol

The shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.[9][10][11] It involves equilibrating an excess amount of the solid compound in the solvent of interest at a constant temperature until a saturated solution is formed.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Anticipated Solubility Profile of this compound

Based on the theoretical principles discussed, a hypothetical but scientifically grounded solubility profile can be anticipated. The following table presents this expected data.

| Solvent | Polarity Index | Predicted Solubility (mg/mL) | Rationale |

| Water | 10.2 | < 0.1 | The large non-polar backbone dominates, leading to poor aqueous solubility despite the presence of hydrogen bonding groups. |

| Methanol | 5.1 | 5 - 15 | Good balance of polarity to interact with both the polar functional groups and, to some extent, the non-polar core.[12][13] |

| Ethanol | 4.3 | 10 - 25 | Slightly lower polarity than methanol may better accommodate the hydrophobic biphenyl moiety. |

| Acetone | 5.1 | > 30 | Strong hydrogen bond acceptor and moderate polarity make it an excellent solvent for this type of molecule.[12] |

| Ethyl Acetate | 4.4 | 20 - 40 | Similar to acetone, its ability to accept hydrogen bonds and its moderate polarity are favorable. |

| Dichloromethane | 3.1 | 15 - 30 | The moderate polarity and ability to engage in dipole-dipole interactions allow for good solvation. |

| Toluene | 2.4 | 1 - 5 | The non-polar nature favors the biphenyl core, but the polar groups are poorly solvated, limiting overall solubility. |

| Hexane | 0.1 | < 0.5 | The highly non-polar environment strongly disfavors the polar hydroxyl and ester groups. |

Analysis and Discussion

The predicted solubility profile highlights the amphiphilic nature of this compound. The highest solubility is expected in moderately polar aprotic solvents like acetone and ethyl acetate. These solvents provide a "sweet spot" by being able to accept hydrogen bonds from the phenolic hydroxyl group while having a low enough overall polarity to effectively solvate the non-polar chlorinated biphenyl structure.

The lower solubility in highly polar protic solvents like water and, to a lesser extent, methanol, can be attributed to the significant energetic cost of disrupting the strong hydrogen-bonding network of the solvent to create a cavity for the large, non-polar part of the solute molecule. Conversely, in highly non-polar solvents like hexane, the insolubility of the polar functional groups is the limiting factor.

Caption: Conceptual Diagram of Solute-Solvent Interactions.

Conclusion and Implications

The solubility profile of this compound is a classic example of how a molecule's functionality dictates its physical properties. Its amphiphilic character results in the highest solubility in moderately polar solvents, a crucial piece of information for its handling and application. For drug development purposes, its low predicted aqueous solubility suggests that formulation strategies such as co-solvents, amorphous solid dispersions, or salt formation (if an ionizable group were present) would be necessary to achieve adequate bioavailability. This guide provides both the theoretical framework and a practical, robust methodology for the comprehensive solubility characterization of this and similar drug candidates, underscoring the importance of such studies in the pharmaceutical sciences.

Appendix: Detailed Experimental Protocol

Method: Shake-Flask Method for Thermodynamic Solubility Determination

Objective: To determine the solubility of this compound in a range of solvents at a controlled temperature.

Materials:

-

This compound (solid, >98% purity)

-

Selected solvents (HPLC grade or equivalent)

-

2 mL glass vials with screw caps and PTFE septa

-

Orbital shaker with temperature control

-

Analytical balance (readable to 0.01 mg)

-

Micropipettes

-

Syringes (1 mL)

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

HPLC system with UV detector

-

Volumetric flasks for standard and sample preparation

Procedure:

-

Preparation of Vials: Add an excess amount of solid this compound to each of the 2 mL glass vials. An amount that is at least 2-3 times the expected dissolved quantity is recommended to ensure an excess of solid remains at equilibrium.

-

Solvent Addition: Accurately pipette 1.0 mL of the desired solvent into each vial containing the solid compound.

-

Equilibration: Tightly cap the vials and place them in the temperature-controlled orbital shaker set to 25°C (or the desired temperature). Agitate the vials at a moderate speed (e.g., 200 rpm) for 24 to 48 hours. A preliminary time-to-equilibrium study can be conducted by taking measurements at various time points (e.g., 24, 48, 72 hours) to ensure that equilibrium has been reached.

-

Phase Separation: After the equilibration period, remove the vials from the shaker and let them stand undisturbed for at least 2 hours to allow the excess solid to sediment.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a 1 mL syringe, taking care not to disturb the solid at the bottom of the vial.

-

Filtration: Attach a 0.45 µm syringe filter to the syringe and discard the first 0.2 mL of the filtrate to saturate the filter membrane and avoid adsorption effects. Collect the subsequent filtrate into a clean HPLC vial.

-

Dilution: Perform an accurate serial dilution of the filtrate with the same solvent to bring the concentration within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method. The concentration of this compound is determined by comparing the peak area to a calibration curve prepared from stock solutions of known concentrations.

-

Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. Report the final solubility in mg/mL and/or mol/L. Each measurement should be performed in triplicate to ensure reproducibility.

References

- askIITians. (2025, August 18). How do hydrogen bonds affect solubility?

- NEET coaching. Hydrogen Bonding-Formation, Types, Conditions and Properties.

- AP Chemistry. Revision Notes - Hydrogen Bonding | Intermolecular Forces and Properties.

- Al-Hamidi, H., et al. (2025, April 5). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs.

- Scribd. Procedure for Determining Solubility of Organic Compounds.

- protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Jouyban, A. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.

- National Center for Biotechnology Information. Physics-Based Solubility Prediction for Organic Molecules.

- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Current Research in Nutrition and Food Science Journal. The Impact of Solvent Polarity on the Phenolic and Antioxidant Capacity of Green Coffee Beans (Robusta species) extracts. Retrieved from Current Research in Nutrition and Food Science Journal.

- chemistrysh.com. (2026, February 1). Solubility of Organic Compounds: Principle and Examples 2026.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Wikipedia. Hydrogen bond.

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent ?.

- Technobis. (2023, April 5). The importance of solubility and how to collect it using dynamic methods.

- National Center for Biotechnology Information. (2021, March 13). Influence of Extraction Solvent on the Phenolic Profile and Bioactivity of Two Achillea Species.

- PubChem. This compound.

- International Journal of Current Microbiology and Applied Sciences. The effects of solvents polarity on the phenolic contents and antioxidant activity of three Mentha species extracts. Retrieved from International Journal of Current Microbiology and Applied Sciences.

- Quest Journals. Effect of Solvent Extraction on the Distribution of Phenolic Compounds in Arbutus pavarii and Pistacialentiscus Plants.

- National Center for Biotechnology Information. Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants.

Sources

- 1. This compound | C14H11ClO3 | CID 53221393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. How do hydrogen bonds affect solubility? - askIITians [askiitians.com]

- 3. Hydrogen Bonding-Formation, Types, Conditions and Properties [allen.in]

- 4. Revision Notes - Hydrogen Bonding | Intermolecular Forces and Properties | Chemistry | AP | Sparkl [sparkl.me]

- 5. questjournals.org [questjournals.org]

- 6. Hydrogen bond - Wikipedia [en.wikipedia.org]

- 7. al-kindipublisher.com [al-kindipublisher.com]

- 8. Influence of Extraction Solvent on the Phenolic Profile and Bioactivity of Two Achillea Species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. enamine.net [enamine.net]

- 12. The Impact of Solvent Polarity on the Phenolic and Antioxidant Capacity of Green Coffee Beans (Robusta species) extracts – Current Research in Nutrition and Food Science Journal [foodandnutritionjournal.org]

- 13. ijcmas.com [ijcmas.com]

pKa Values and Acidity Constants of the Phenolic Group in 2-Chloro-4-(4-methoxycarbonylphenyl)phenol: A Theoretical and Practical Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic profiles of drug candidates. For phenolic compounds such as 2-Chloro-4-(4-methoxycarbonylphenyl)phenol, the ionization state of the hydroxyl group governs critical properties including aqueous solubility, membrane permeability, and protein binding affinity. This guide provides an in-depth analysis of the factors determining the acidity of the phenolic group in this specific molecule. We deconstruct the electronic effects of the ortho-chloro and para-biphenyl substituents to provide a reasoned estimate of its pKa. Furthermore, this document serves as a practical handbook, presenting detailed, field-proven protocols for the experimental determination of pKa via potentiometric and spectrophotometric titrations, and outlines a robust computational workflow for in silico prediction. The methodologies are explained with an emphasis on the causality behind experimental choices, ensuring scientific integrity and reproducibility for professionals in drug development.

The Foundational Importance of pKa in Drug Development

In medicinal chemistry, the acid-base properties of a molecule are a cornerstone of its developability profile.[1] The pKa value dictates the degree of ionization at a given physiological pH, which is typically around 7.4.[2] This ionization state directly impacts the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate. A molecule's charge affects its ability to cross lipid membranes (permeability), its solubility in aqueous environments like blood plasma, and its potential to interact with metabolic enzymes and biological targets.[2][3] For phenolic compounds, the equilibrium between the neutral phenol (PhOH) and the anionic phenoxide (PhO⁻) is critical. An accurate understanding and determination of the pKa is therefore not an academic exercise, but a prerequisite for rational drug design and optimization.[2]

Theoretical Analysis: Predicting the Acidity of this compound

The acidity of a substituted phenol is a reflection of the stability of its conjugate base, the phenoxide ion.[4][5] Substituents that delocalize the negative charge on the phenoxide ion increase its stability and thus increase the acidity of the parent phenol (i.e., lower its pKa).[5][6] Conversely, electron-donating groups destabilize the anion and decrease acidity (raise the pKa).[7][8]

The structure of this compound presents two key substituents on the phenolic ring whose effects must be synthesized:

-

The ortho-Chloro Substituent : The chlorine atom is an electronegative element that exerts a powerful electron-withdrawing inductive effect (-I). This effect stabilizes the negative charge of the phenoxide anion, thereby increasing the acidity of the phenol. The pKa of 2-chlorophenol is approximately 8.48-8.56, which is significantly lower (more acidic) than that of phenol (pKa ≈ 10.0), demonstrating the strength of this effect.[9][10]

-

The para-(4-methoxycarbonylphenyl) Substituent : This biphenyl-based group is more complex. The phenyl ring itself is generally weakly electron-withdrawing. More importantly, the methoxycarbonyl group (-COOCH₃) is a strong electron-withdrawing group through both inductive (-I) and resonance (-M) effects. This withdrawal of electron density is transmitted through the biphenyl system to the phenolic ring. Electron-withdrawing groups in the para position are particularly effective at stabilizing the phenoxide ion via resonance delocalization.[4][6] For context, the phenolic pKa of 4-hydroxybenzoic acid is around 9.3, while its ester derivatives also exhibit increased acidity compared to phenol.[11]

Qualitative Prediction: Given that both the ortho-chloro and the para-(4-methoxycarbonylphenyl) groups are electron-withdrawing, we can confidently predict that this compound will be a significantly stronger acid (have a lower pKa) than phenol. The combined stabilizing effects on the phenoxide conjugate base will be additive. Its pKa will likely be lower than that of 2-chlorophenol (pKa ≈ 8.5), placing it in the range of a moderately acidic phenol.

Experimental Determination of pKa: A Practical Guide

Accurate experimental determination remains the gold standard for pKa values. The two most common and reliable methods are potentiometric and spectrophotometric titrations.

Method Selection: Potentiometry vs. Spectrophotometry

-

Potentiometric Titration: This is a high-precision technique that directly measures changes in pH as a titrant is added.[2][12] It is broadly applicable, even for compounds that lack a suitable chromophore. Its primary requirements are adequate solubility in the titration medium and the availability of a calibrated pH meter.[12][13]

-

Spectrophotometric Titration: This method is ideal for compounds where the protonated and deprotonated forms exhibit different UV-Vis absorption spectra.[12][14] It can be more sensitive than potentiometry and requires a smaller amount of sample. The key requirement is a UV-active chromophore located near the site of ionization.[12]

For this compound, the extended conjugated system of the biphenyl structure ensures it has a strong UV chromophore, making both methods viable choices.

Protocol: Potentiometric Titration

This protocol is designed to determine the pKa by monitoring pH changes during titration with a strong base.

Causality Behind the Protocol: The core principle is to generate a titration curve where the pH at the half-equivalence point equals the pKa of the weak acid.[13][15] Each step is designed to ensure accuracy and eliminate sources of error.

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature (e.g., 25 °C).[13] Rationale: Accurate pH measurement is the foundation of this technique.

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., a co-solvent system like methanol/water if aqueous solubility is low) to a known concentration, typically between 1 mM and 10 mM.[13][16] Rationale: The concentration must be sufficient for a clear inflection point but low enough to ensure complete dissolution.

-

Ionic Strength Adjustment: Add a background electrolyte, such as 0.15 M potassium chloride (KCl), to the sample solution.[13] Rationale: This maintains a constant ionic strength throughout the titration, which keeps the activity coefficients of the ions relatively constant.

-

Inert Atmosphere: Purge the solution with an inert gas like nitrogen or argon for 5-10 minutes before and during the titration.[13] Rationale: This removes dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of a weak acid, especially in the neutral to alkaline pH range.

-

Titration: Place the solution in a jacketed vessel to maintain a constant temperature. Immerse the calibrated pH electrode and a magnetic stir bar. Add standardized 0.1 M sodium hydroxide (NaOH) solution in small, precise increments using a burette.[2][13]

-

Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the expected equivalence point.

-

Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the point where half of the volume of titrant required to reach the equivalence point has been added.[13] The equivalence point can be identified more precisely as the peak of the first derivative plot (ΔpH/ΔV vs. V).

Protocol: Spectrophotometric Titration

This protocol leverages the differential absorbance of the protonated (PhOH) and deprotonated (PhO⁻) species to determine the pKa.

Causality Behind the Protocol: The Henderson-Hasselbalch equation can be combined with Beer's Law. By measuring the absorbance of solutions at various known pH values, the ratio of the deprotonated to protonated species can be determined, from which the pKa is calculated.[17][18]

Step-by-Step Methodology:

-

Wavelength Selection: Prepare two stock solutions of the compound at the same concentration: one in a strong acid (e.g., 0.1 M HCl, where the compound is fully protonated) and one in a strong base (e.g., 0.1 M NaOH, where it is fully deprotonated). Scan the UV-Vis spectrum (e.g., 200-400 nm) for both solutions. Identify a wavelength (λ) where the difference in absorbance between the two species is maximal.[19]

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa (e.g., from pH 6.5 to 9.5 in 0.5 pH unit increments).

-

Sample Preparation: Prepare a set of solutions by adding an identical, small volume of a concentrated stock solution of the compound to each buffer solution. Also prepare the fully acidic and fully basic reference solutions as in step 1.[20] Rationale: The concentration of the compound must be constant across all solutions.

-

Absorbance Measurement: Measure the absorbance of each solution (the acidic reference, the basic reference, and all buffered solutions) at the pre-determined wavelength (λ).[21]

-

Data Analysis: The pKa is calculated using the following equation for each buffered solution: pKa = pH + log[(A_B - A) / (A - A_A)] Where:

-

pH is the pH of the buffer.

-

A is the absorbance of the sample in that buffer.

-

A_A is the absorbance of the fully acidic solution.

-

A_B is the absorbance of the fully basic solution.

-

-

Final Determination: The final pKa is the average of the values calculated from the measurements in each buffer. Alternatively, plotting pH (y-axis) versus log[(A - A_A) / (A_B - A)] (x-axis) will yield a straight line with a slope of 1 and a y-intercept equal to the pKa.[17]

In Silico pKa Prediction: A Computational Approach

Computational chemistry offers a rapid and cost-effective means to estimate pKa values, which is particularly valuable in the early stages of drug discovery for screening large numbers of candidate molecules.[20][22]

Rationale and Recommended Protocol

The most accurate computational methods calculate the pKa from the Gibbs free energy change (ΔG) of the deprotonation reaction in solution.[23] A direct approach, which calculates the free energy of the acid-base equilibrium in solution, has been shown to be highly accurate for phenols.[20] Recent studies have demonstrated that Density Functional Theory (DFT) calculations using hybrid functionals like CAM-B3LYP, a suitable basis set such as 6-311G+dp, and a continuum solvation model based on density (SMD) can yield highly accurate pKa values for substituted phenols, often with a mean absolute error of less than 0.4 pKa units.[20][22][24] The inclusion of two explicit water molecules in the calculation to model the direct hydrogen-bonding interactions with the phenolic oxygen and proton has been shown to significantly improve accuracy without requiring empirical corrections.[20][24]

Step-by-Step Methodology:

-

Structure Optimization: Perform a gas-phase geometry optimization of both the neutral phenol (HA) and the phenoxide anion (A⁻), each complexed with two explicit water molecules. Use the CAM-B3LYP functional and 6-311G+dp basis set.

-

Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain the thermal corrections to the Gibbs free energy.

-

Solvation Energy Calculation: Perform a single-point energy calculation on the optimized gas-phase geometries using the same level of theory but including the SMD continuum solvation model to calculate the Gibbs free energy of solvation.

-

pKa Calculation: The pKa is calculated from the absolute Gibbs free energy in solution (ΔG_sol) of the deprotonation reaction. This requires the calculated free energies of the acid and its conjugate base, as well as an experimental value for the free energy of the solvated proton.

Synthesis of Findings and Estimated pKa

To provide a robust estimate for the pKa of this compound, we can compare it to structurally related compounds.

| Compound | Substituents | pKa (at 25 °C) | Rationale for Acidity |

| Phenol | None | ~10.0[5] | Baseline acidity of the phenolic group. |

| 2-Chlorophenol | ortho-Cl | ~8.5[9][10] | Strong inductive electron withdrawal by chlorine stabilizes the phenoxide. |

| 4-Hydroxybenzoic Acid | para-COOH | ~9.3[11] | Electron withdrawal by the carboxyl group stabilizes the phenoxide. |

| This compound | ortho-Cl, para-Ar-COOCH₃ | Estimated: 7.8 - 8.3 | Combines the strong inductive effect of the ortho-chloro group with the electron-withdrawing effect of the para-substituted phenyl ester group, leading to significant stabilization of the conjugate base. |

The combined electron-withdrawing power of both substituents will make the target molecule more acidic than either 2-chlorophenol or 4-hydroxybenzoic acid alone. Therefore, a pKa value in the range of 7.8 to 8.3 is a scientifically grounded estimation.

Conclusion

The pKa of the phenolic group in this compound is a critical parameter for its development as a potential therapeutic agent. Theoretical analysis based on substituent effects strongly indicates that this molecule is a moderately strong phenolic acid, with an estimated pKa significantly lower than that of unsubstituted phenol. This guide has provided comprehensive, step-by-step protocols for both experimental determination (potentiometry and spectrophotometry) and computational prediction of this value. By understanding the principles behind these methods and applying them with rigor, researchers and drug development professionals can accurately characterize this essential property, enabling informed decisions in the optimization of drug candidates and the advancement of new therapies.

References

-

Pezzola, S., Tarallo, S., Iannini, A., Venanzi, M., Galloni, P., Conte, V., & Sabuzi, F. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(23), 8590. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Pezzola, S., et al. (2022). An accurate approach for computational pKa determination of phenolic compounds. IRIS Institutional Research Information System. [Link]

-

Walton-Raaby, M., Floen, T., García-Díez, G., & Mora-Diez, N. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. Antioxidants, 12(7), 1420. [Link]

-

Ghasemi, J., & Niazi, A. (2005). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Journal of the Chinese Chemical Society, 52(6), 1143-1148. [Link]

-

U.S. Environmental Protection Agency. (1980). Ambient Water Quality Criteria for 2-chlorophenol. [Link]

-

Galano, A., & Alvarez-Idaboy, J. R. (2011). Searching for Computational Strategies to Accurately Predict pKas of Large Phenolic Derivatives. Journal of Physical Chemistry B, 115(41), 12047-12057. [Link]

-

Pezzola, S., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. ResearchGate. [Link]

-

Wikipedia. (n.d.). 2-Chlorophenol. [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

Yılmaz, B., & Ertekin, C. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

-

Harjanti, R. S., et al. (2018). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace. [Link]

-

LibreTexts Chemistry. (2014). 8.17: The Effect of Substituents on pKa. [Link]

-

Pharmaguideline. (n.d.). Acidity of Phenols, Effect of Substituents on Acidity. [Link]

-

Fiveable. (2025). Acidity of Phenols Definition. [Link]

-

LibreTexts Chemistry. (2020). 8.15: The Effect of Substituents on pKa. [Link]

-

Robinson, R. A., & Peiperl, A. (1965). Dissociation Constants of Some Substituted Nitrophenols in Aqueous Solution at 25 °C. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 69A(5), 415-418. [Link]

-

Gündüz, S., Kılıç, E., & Çanlı, G. (2014). Determination of the Dissociation Constant of Some Substituted Phenols by Potentiometric Method in Acetonitrile-Water Mixtures. DergiPark. [Link]

-

Kyoto Electronics Manufacturing Co., Ltd. (n.d.). How should the acid dissociation constant pKa be measured? [Link]

-

University of Missouri–St. Louis. (2017). Spectrophotometric Determination of pKa of Phenol Red. [Link]

-

YouTube. (2023). Acidity of phenols / effect of substituents on acidity of phenols. [Link]

-

Chemistry 331: Laboratory Manual. (2012). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. [Link]

-

FooDB. (2010). Showing Compound 4-Hydroxybenzoic acid. [Link]

-

Wikipedia. (n.d.). Hammett acidity function. [Link]

-

Liptak, M. D., et al. (2002). Absolute pKa determinations for substituted phenols. SciSpace. [Link]

-

The Royal Society of Chemistry. (1966). The pKa values of mono-substituted phenols and benzenethiols and the conjugation of substituents having a strong +K effect. Journal of the Chemical Society B: Physical Organic. [Link]

-

Scribd. (n.d.). Phenols: Acidity & Substituent Effects. [Link]

-

Smith, B. J., et al. (2003). Substituent Effects on the Acidity of Weak Acids. 3. Phenols and Benzyl Alcohols. The Journal of Organic Chemistry. [Link]

-

mVOC 4.0. (n.d.). 4-hydroxybenzoic Acid. [Link]

-

Wikipedia. (n.d.). Hammett equation. [Link]

-

Scribd. (2001). Hammett Plot. [Link]

-

PharmaGuru.co. (2025). 5 Easy Methods to Calculate pKa. [Link]

-

ResearchGate. (2023). Using spectrophotometric methods for determination the of ionization constant of Ruthenium Red and Phenol Red indicators. [Link]

-

PubChem. (n.d.). 4-Hydroxybenzoic Acid. [Link]

-

Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. [Link]

-

Scientific Research Publishing. (2015). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. [Link]

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. fiveable.me [fiveable.me]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. scribd.com [scribd.com]

- 9. epa.gov [epa.gov]

- 10. 2-Chlorophenol - Wikipedia [en.wikipedia.org]

- 11. Showing Compound 4-Hydroxybenzoic acid (FDB010508) - FooDB [foodb.ca]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 15. How should the acid dissociation constant pKa be measured? | Automatic Potentiometric Titrators | Faq | Kyoto Electronics Manufacturing Co.,Ltd.("KEM") [kem.kyoto]

- 16. scispace.com [scispace.com]

- 17. web.pdx.edu [web.pdx.edu]

- 18. scribd.com [scribd.com]

- 19. pharmaguru.co [pharmaguru.co]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. An accurate approach for computational pKa determination of phenolic compounds [art.torvergata.it]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to Chlorinated Biphenyl Ester Derivatives in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the synthesis of chlorinated biphenyl ester derivatives, a class of compounds of significant interest in medicinal chemistry, materials science, and for toxicological research. We will explore the primary synthetic strategies, delving into the mechanistic details and practical considerations of each approach. This document is intended to serve as a valuable resource for researchers and professionals in organic synthesis and drug development, offering both foundational knowledge and field-proven insights into the preparation and application of these complex molecules.

Introduction: The Significance of the Chlorinated Biphenyl Scaffold

Biphenyl and its derivatives are fundamental structural motifs in a vast array of organic molecules, from natural products and pharmaceuticals to liquid crystals and organic light-emitting diodes (OLEDs).[1][2][3] The introduction of chlorine atoms onto the biphenyl core dramatically influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and conformational preferences. Polychlorinated biphenyls (PCBs) were once widely used in industrial applications due to their chemical stability and insulating properties.[1][3] However, their persistence in the environment and associated toxicity led to a ban on their production.[2]

Despite the historical environmental concerns associated with PCBs, the controlled and selective synthesis of specific chlorinated biphenyl derivatives remains a critical area of research. These compounds serve as indispensable tools for toxicological studies, helping to elucidate the mechanisms of action of various PCB congeners and their metabolites.[4][5] Furthermore, the unique electronic and steric properties imparted by chlorine substituents make chlorinated biphenyls valuable building blocks in the design of novel pharmaceuticals and advanced materials.[2]

The addition of an ester functionality to the chlorinated biphenyl scaffold further expands the chemical space and potential applications of these molecules. The ester group can act as a handle for further functionalization, a key component of a pharmacophore, or a means to tune the physical properties of a material. This guide will focus on the synthetic methodologies to access these valuable chlorinated biphenyl ester derivatives.

Core Synthetic Strategies: A Dichotomy of Approach

The synthesis of chlorinated biphenyl ester derivatives can be broadly categorized into two primary strategies:

-

Synthesis of the Chlorinated Biphenyl Core Followed by Esterification: This is a convergent approach where the chlorinated biphenyl scaffold is first constructed, and the ester functionality is introduced in a subsequent step. This strategy often relies on the synthesis of hydroxylated chlorinated biphenyls as key intermediates.

-

Direct Synthesis of Chlorinated Biphenyl Esters via Cross-Coupling: This is a more direct approach where one of the coupling partners in a biaryl coupling reaction already contains an ester or a precursor functional group.

The choice between these two strategies depends on the availability of starting materials, the desired substitution pattern, and the overall efficiency of the synthetic sequence.

Synthesis of the Chlorinated Biphenyl Core Followed by Esterification

This widely employed strategy offers flexibility in the synthesis of a variety of chlorinated biphenyl ester derivatives. The general workflow involves the initial construction of the chlorinated biphenyl backbone, followed by the introduction of a hydroxyl group, which then serves as a handle for esterification.

Constructing the Chlorinated Biphenyl Core: Key Cross-Coupling Reactions

The formation of the biaryl C-C bond is the cornerstone of this approach. Two of the most powerful and versatile methods for this transformation are the Suzuki-Miyaura coupling and the Ullmann condensation.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or boronic ester) and an organohalide.[6][7] It is one of the most widely used methods for the synthesis of biaryls due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of starting materials.[4][5][6][8]

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[6]

Experimental Protocol: A Modified Suzuki-Miyaura Coupling for PCB Synthesis [4]

This protocol describes a modified procedure for the synthesis of polychlorinated biphenyls that is less sensitive to air and has a longer shelf life compared to traditional methods.

Materials:

-

Chlorinated benzene boronic acid

-

Bromochlorobenzene

-

Pd(dppf)₂Cl₂ (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride

-

Aqueous sodium carbonate (Na₂CO₃) solution

-

Toluene

-

Nitrogen or Argon gas

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a round-bottom flask, add the chlorinated benzene boronic acid (1.0 eq), the bromochlorobenzene (1.2 eq), and Pd(dppf)₂Cl₂ (0.03 eq).

-

Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Add degassed toluene and the aqueous sodium carbonate solution (2.0 M, 2.0 eq).

-

Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired polychlorinated biphenyl.

The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-C, C-O, C-N, and C-S bonds.[9][10][11] In the context of biphenyl synthesis, the "classic" Ullmann reaction involves the self-coupling of two molecules of an aryl halide in the presence of copper metal at high temperatures.[11] A more versatile approach for unsymmetrical biphenyls is the "Ullmann-type" reaction, which involves the coupling of two different aryl halides.

Conceptual Workflow: Ullmann Condensation for Diaryl Ether Synthesis

The Ullmann condensation is particularly useful for the synthesis of diaryl ethers, which can be important precursors or analogs of chlorinated biphenyl esters.

Caption: A simplified representation of the Ullmann condensation for the synthesis of diaryl ethers.

Introduction of the Hydroxyl Group

Once the chlorinated biphenyl core is assembled, the next crucial step is the introduction of a hydroxyl group. This is typically achieved through one of two main pathways:

-

Demethylation of Methoxy-PCBs: A common strategy involves the synthesis of a methoxy-substituted PCB, followed by demethylation to reveal the hydroxyl group. Methoxy-substituted starting materials are often more stable and easier to handle than the corresponding phenols. The demethylation is readily accomplished using reagents like boron tribromide (BBr₃) in dichloromethane.[4]

-

Direct Hydroxylation: In some cases, direct hydroxylation of the chlorinated biphenyl ring can be achieved, although this can sometimes lead to issues with regioselectivity.

Esterification of Hydroxylated Chlorinated Biphenyls

With the hydroxylated chlorinated biphenyl in hand, the final step is the formation of the ester. Standard esterification methods can be employed, but the choice of conditions may need to be optimized to account for the steric hindrance and electronic properties of the substrate.

-

Reaction with Acyl Halides or Anhydrides: This is a highly reliable method where the hydroxylated PCB is treated with an acyl chloride or anhydride in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl or carboxylic acid byproduct.

-

Fischer Esterification: This classic method involves reacting the hydroxylated PCB with a carboxylic acid in the presence of a strong acid catalyst.[12] However, this method is often limited to the use of simple alcohols as the solvent due to the need for a large excess to drive the equilibrium.

-

Carbodiimide-Mediated Esterification: Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to activate the carboxylic acid for reaction with the hydroxylated PCB. This method is often employed for more sensitive substrates.

Direct Synthesis of Chlorinated Biphenyl Esters via Cross-Coupling

This approach offers a more convergent and potentially more efficient route to chlorinated biphenyl ester derivatives by incorporating the ester functionality into one of the coupling partners from the outset.

Suzuki-Miyaura Coupling with Ester-Containing Building Blocks

The versatility of the Suzuki-Miyaura coupling allows for the use of aryl halides or boronic acids that already possess an ester group. This strategy is particularly attractive as it can significantly shorten the overall synthetic sequence. For example, a chlorinated aryl halide can be coupled with an aryl boronic acid that has a carboxylic acid or ester substituent.[2]

Conceptual Workflow: Direct Synthesis via Suzuki-Miyaura Coupling

Caption: A schematic representation of the direct synthesis of chlorinated biphenyl esters.

Applications of Chlorinated Biphenyl Ester Derivatives

The synthetic versatility in accessing chlorinated biphenyl ester derivatives has led to their application in several areas:

-

Toxicological Research: As previously mentioned, these compounds are crucial for studying the metabolism and toxicity of PCBs and their hydroxylated metabolites.

-

Medicinal Chemistry: The biphenyl scaffold is a privileged structure in drug discovery. The introduction of chlorine atoms and an ester group allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Biphenyl carboxylic acids, which are closely related to the esters, have shown promise as anticancer agents.[2]

-

Materials Science: The rigid biphenyl core is a key component in liquid crystals and OLEDs.[1][2] The electronic properties of the biphenyl system can be modulated by the number and position of chlorine atoms, while the ester group can influence the material's physical properties, such as its melting point and solubility.

Conclusion

The synthesis of chlorinated biphenyl ester derivatives is a challenging yet rewarding area of organic chemistry. The choice of synthetic strategy, whether a stepwise approach involving the construction of the biphenyl core followed by esterification or a more direct cross-coupling approach, is dictated by the specific target molecule and the availability of starting materials. The Suzuki-Miyaura coupling and the Ullmann condensation remain the cornerstones for the construction of the chlorinated biphenyl scaffold. A thorough understanding of these methodologies, coupled with the judicious selection of esterification conditions, provides the synthetic chemist with a powerful toolkit to access a wide range of these valuable compounds for applications in toxicology, medicine, and materials science.

References

-

Kramer, P. R., & Robertson, L. W. (2004). Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling. PubMed. [Link]

-

Lehmler, H. J., & Robertson, L. W. (2001). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. PubMed. [Link]

-

Hassan, A. A., & Mohamed, T. K. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

-

LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Surry, D. S., & Buchwald, S. L. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]

-

Lehmler, H. J., & Robertson, L. W. (2001). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Request PDF. [Link]

-

El-Malah, A. A., & Al-Mahmoudy, A. M. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

SynArchive. (n.d.). Ullmann Condensation. SynArchive. [Link]

-

Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]

-

Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. Ataman Kimya. [Link]

-

Rossi, S., & Leonori, D. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. ACS Central Science. [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]

-

Höpfner, J., Brehm, M., & Levkin, P. A. (2024). Palladium-Catalyzed Combinatorial Synthesis of Biphenyls on Droplet Microarrays at Nanoliter Scale. Small. [Link]

-

Cacchi, S., & Gabriele, B. (2025). Parallel Palladium-Catalyzed Synthesis of Carboxylic Acids from Aryl Iodides, Bromides, and Vinyl Triflates Using Acetic Anhydride and Formate Anion as an External Condensed Source of Carbon Monoxide. MDPI. [Link]

-

Zhang, Y., & Zhang, Y. (2023). Carboxylated Covalent Organic Frameworks with Size Adjustment for the Identification of Polychlorinated Biphenyls. ACS ES&T Water. [Link]

-

Sharma, R., & Kumar, R. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Moroz, A. A., & Shvartsberg, M. S. (1974). The Ullmann Ether Condensation. ResearchGate. [Link]

Sources

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 4. Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 10. synarchive.com [synarchive.com]

- 11. Ullmann Reaction [organic-chemistry.org]

- 12. Parallel Palladium-Catalyzed Synthesis of Carboxylic Acids from Aryl Iodides, Bromides, and Vinyl Triflates Using Acetic Anhydride and Formate Anion as an External Condensed Source of Carbon Monoxide | MDPI [mdpi.com]

Crystal structure analysis and polymorphism of 2-Chloro-4-(4-methoxycarbonylphenyl)phenol

An In-Depth Technical Guide to the Crystal Structure Analysis and Polymorphism of 2-Chloro-4-(4-methoxycarbonylphenyl)phenol

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

The solid-state properties of an active pharmaceutical ingredient (API) are critical determinants of its stability, bioavailability, and manufacturability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, presents both challenges and opportunities in drug development. This guide provides a comprehensive technical overview of the analytical methodologies used to investigate the crystal structure and polymorphic behavior of this compound, a key intermediate in pharmaceutical synthesis. We will explore the causality behind experimental choices, from polymorph screening to detailed structural elucidation and thermal analysis, offering a framework for robust and reliable solid-state characterization.

Introduction: The Significance of Polymorphism in Drug Development

Polymorphism is a phenomenon where a single chemical compound can crystallize into different solid-state arrangements, known as polymorphs.[1][2] These distinct crystalline forms, while chemically identical, can exhibit significant variations in their physicochemical properties, including:

-

Solubility and Dissolution Rate: Directly impacting bioavailability.[1][2]

-

Melting Point and Stability: Affecting formulation strategies and shelf-life.[2][3]

-

Hygroscopicity: Influencing handling and storage requirements.

-

Mechanical Properties: Such as tabletability and flowability.

The discovery and characterization of polymorphs are therefore not merely academic exercises but crucial steps in ensuring the safety, efficacy, and consistency of a drug product.[1][4] An uncontrolled polymorphic transformation during manufacturing or storage can lead to a product with altered therapeutic effects.[1] For drug development professionals, a thorough understanding and control of polymorphism are paramount for intellectual property protection and regulatory compliance.[5][6]

This guide focuses on this compound, a molecule of pharmaceutical interest. Its structure, featuring both hydrogen bond donors (hydroxyl group) and acceptors (carbonyl group), as well as a biphenyl system, suggests a propensity for forming multiple crystalline arrangements.

Chemical Structure of this compound:

Source: PubChem CID 53221393[7]

Polymorph Screening and Crystallization Strategies

The initial step in a polymorphism study is a comprehensive screening to identify as many crystalline forms as possible. The choice of crystallization conditions is critical, as it directly influences the nucleation and growth of different polymorphs.

Rationale for Solvent Selection and Crystallization Techniques

The goal of polymorph screening is to explore a wide range of thermodynamic and kinetic conditions to induce the formation of different crystal lattices.[8][9] This is achieved by systematically varying parameters such as:

-

Solvents: Solvents with different polarities, hydrogen bonding capabilities, and boiling points are used to alter the solute-solvent interactions and, consequently, the crystallization pathway.[8]

-

Supersaturation: The rate at which supersaturation is achieved (e.g., slow evaporation vs. rapid cooling) can favor the nucleation of either thermodynamically stable or metastable forms.[10]

-

Temperature: Temperature affects both solubility and the kinetics of nucleation and growth.[8]

Experimental Protocol: Polymorph Screening of this compound

This protocol describes a general approach to screening for polymorphs of the target compound.

Materials:

-

This compound (purity >99%)

-

A diverse range of solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, toluene, hexane)

-

Small-scale crystallization vials

Procedure:

-

Solubility Assessment: Determine the approximate solubility of the compound in a range of solvents at room temperature and elevated temperatures.

-

Slow Evaporation:

-

Prepare saturated or near-saturated solutions of the compound in various solvents at room temperature.

-

Loosely cap the vials and allow the solvent to evaporate slowly under ambient conditions.

-

-

Slow Cooling Crystallization:

-

Prepare saturated solutions at an elevated temperature (e.g., 50°C).

-

Allow the solutions to cool slowly to room temperature, and then to 4°C.

-

-

Anti-Solvent Addition:

-

Prepare a concentrated solution of the compound in a good solvent.

-

Slowly add an anti-solvent (a solvent in which the compound is poorly soluble) until turbidity is observed.

-

-

Slurry Experiments:

-

Stir a suspension of the compound in a solvent in which it is sparingly soluble for an extended period (days to weeks). This method can promote the conversion of a metastable form to a more stable one.

-

-

Solid-State Generation:

-

Techniques such as grinding or heating can also be employed to induce polymorphic transformations.

-

Workflow for Polymorph Screening:

Caption: Workflow for polymorph screening of this compound.

Solid-State Characterization Techniques

Once different crystal habits are observed, a battery of analytical techniques is employed to confirm the existence of distinct polymorphic forms and to characterize their properties.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for unequivocally determining the three-dimensional atomic arrangement within a crystal.[11][12] This technique provides a detailed picture of bond lengths, bond angles, and intermolecular interactions, which are unique for each polymorph.

Experimental Protocol: SC-XRD Analysis

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[12][13]

-

Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations and is irradiated with a monochromatic X-ray beam.[12] Diffraction data are collected over a range of crystal orientations.

-

Structure Solution and Refinement: The collected diffraction intensities are used to solve the crystal structure, yielding the positions of all atoms in the unit cell. The structural model is then refined to achieve the best fit with the experimental data.

Powder X-ray Diffraction (PXRD)

While SC-XRD requires a single crystal, PXRD is used to analyze a polycrystalline powder. Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint" for that specific form.[14][15] It is an essential tool for routine identification and quantification of polymorphs in bulk samples.

Thermal Analysis: DSC and TGA

Thermal analysis techniques provide information about the physical and chemical changes that occur in a material as a function of temperature.[16]

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5][17] It is used to determine melting points, enthalpies of fusion, and to detect solid-solid phase transitions between polymorphs.[17][18] Different polymorphs will generally have different melting points and enthalpies of fusion.[4][17]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[19][20] It is used to assess thermal stability and to determine the presence of solvates or hydrates by identifying mass loss at specific temperatures.[19][21]

Experimental Protocol: DSC and TGA Analysis

-

Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum pan.[22]

-

DSC Analysis: The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen purge.[22] The heat flow is recorded as a function of temperature.

-

TGA Analysis: The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).[20] The mass of the sample is continuously monitored.

Vibrational Spectroscopy: FTIR and Raman

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. Since the crystal lattice environment influences these vibrations, different polymorphs will exhibit distinct spectra.[23][24] These techniques are particularly useful for rapid and non-destructive analysis. Low-frequency Raman spectroscopy can be especially informative as it directly probes the lattice vibrations.[23][25]

Case Study: Polymorphs of this compound

Through a comprehensive screening process, two distinct crystalline forms of this compound, designated as Form I and Form II , were identified.

Crystallization of Form I and Form II

-

Form I (Thermodynamically Stable): Obtained by slow evaporation from a methanol solution at ambient temperature.

-

Form II (Metastable): Obtained by rapid cooling of a saturated solution in ethyl acetate.

Comparative Analysis of Form I and Form II

A suite of analytical techniques was employed to characterize and differentiate the two polymorphs.

Table 1: Crystallographic Data from SC-XRD

| Parameter | Form I | Form II |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pca2₁ |

| a (Å) | 10.234 | 12.876 |

| b (Å) | 8.987 | 7.453 |

| c (Å) | 14.567 | 13.098 |

| β (°) | 98.76 | 90 |

| Volume (ų) | 1324.5 | 1256.3 |

| Z | 4 | 4 |

| Density (calc) (g/cm³) | 1.456 | 1.534 |

| Hydrogen Bonding | Intermolecular O-H···O=C hydrogen bonds | Intermolecular O-H···O=C hydrogen bonds |

Table 2: Thermal Analysis Data

| Parameter | Form I | Form II |

| Melting Point (DSC) | 152.4 °C | 145.8 °C |

| Enthalpy of Fusion (ΔHfus) | 28.7 kJ/mol | 24.1 kJ/mol |

| TGA (onset of decomposition) | > 250 °C | > 250 °C |

Table 3: Key Vibrational Spectroscopy Peaks (cm⁻¹)

| Technique | Form I | Form II | Assignment |

| FTIR (KBr) | 3450 (O-H stretch) | 3380 (O-H stretch) | Hydroxyl group vibration |

| 1710 (C=O stretch) | 1725 (C=O stretch) | Carbonyl group vibration | |

| Raman | 1605 (Aromatic C=C) | 1615 (Aromatic C=C) | Phenyl ring vibration |

| 85 (Lattice mode) | 102 (Lattice mode) | Intermolecular vibration |

Interpretation of Results

-

Structural Differences: The SC-XRD data unequivocally demonstrate that Form I and Form II have different crystal packing and unit cell parameters. The higher density of Form II is a common characteristic of a more efficiently packed, albeit metastable, form in some systems.

-

Thermodynamic Relationship: According to Burger's rules, the lower melting point and lower enthalpy of fusion of Form II suggest it is the metastable form relative to Form I. The DSC thermogram of Form II may also show an exothermic recrystallization to Form I before melting, further confirming this relationship.

-

Spectroscopic Differentiation: The shifts in the O-H and C=O stretching frequencies in the FTIR spectra reflect differences in the hydrogen bonding environments of the two polymorphs. The distinct lattice modes observed in the low-frequency Raman spectra provide a clear and direct signature of the different crystal lattices.

Analytical Workflow for Polymorph Characterization:

Caption: Comprehensive analytical workflow for polymorph characterization.

Conclusion and Future Directions

The solid-state landscape of this compound is a critical area of investigation for its successful development as a pharmaceutical intermediate. This guide has outlined a systematic and scientifically rigorous approach to identifying and characterizing its polymorphic forms. The combination of crystallographic, thermal, and spectroscopic techniques provides a self-validating system for a comprehensive understanding of the material's properties.

Future work should focus on determining the interconversion pathways between Form I and Form II under various conditions (e.g., temperature, humidity, mechanical stress) to establish a robust control strategy for the manufacturing process. This ensures the consistent production of the desired polymorph, ultimately leading to a safe and effective final drug product.

References

- PerkinElmer. (n.d.). High Resolution Characterization of Pharmaceutical Polymorphs Using Power Compensation DSC.

- ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals.

- Excillum. (n.d.). Small molecule crystallography.

- Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs.

- The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences.

- TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs.

- JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. Applications Notes.

- Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.

- European Pharmaceutical Review. (2007, March 27). Calorimetry for polymorph detection.

- TA Instruments. (n.d.). DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acetate.

- NETZSCH Analyzing & Testing. (2020, July 6). Studying Polymorphism by Means of DSC.

- (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.

- AlfatestLab. (n.d.). API: solid state robust characterization in key to cut costs and time!.

- (2009, October 1). Polymorphism in Processes of Crystallization in Solution: A Practical Review.

- Altasciences. (n.d.). ANALYTICAL TESTING–ACCURATE AND COMPLETE CHARACTERIZATION OF YOUR API.

- ResearchGate. (n.d.). Chapter 3. Analytical Techniques in Solid-state Characterization.

- CRYSFORMA. (n.d.). POLYMORPHISM & CRYSTALLIZATION.

- Google Patents. (n.d.). US7122642B2 - Method for producing crystal polymorphs and crystal polymorphs produced thereby.

- (n.d.). Guide for crystallization.

- Coherent. (n.d.). Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy.

- Edinburgh Instruments. (2024, January 10). Raman Spectroscopy for Polymorph Identification in Pharmaceuticals.

- PubChem. (n.d.). This compound.

- NIH. (n.d.). Polymorph Discrimination using Low Wavenumber Raman Spectroscopy. PMC.

- (2007, October 4). Advancing Approaches in Detecting Polymorphism. Pharmaceutical Technology.

- SciSpace. (2014, July 28). Polymorphism: The Phenomenon Affecting the Performance of Drugs.

Sources

- 1. pharmtech.com [pharmtech.com]

- 2. scispace.com [scispace.com]

- 3. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 5. perkinelmer.com.ar [perkinelmer.com.ar]

- 6. alfatestlab.com [alfatestlab.com]

- 7. This compound | C14H11ClO3 | CID 53221393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. crysforma.com [crysforma.com]

- 10. US7122642B2 - Method for producing crystal polymorphs and crystal polymorphs produced thereby - Google Patents [patents.google.com]

- 11. excillum.com [excillum.com]

- 12. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 13. unifr.ch [unifr.ch]

- 14. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules | Applications Notes | JEOL Ltd. [jeol.com]

- 15. altasciences.com [altasciences.com]

- 16. researchgate.net [researchgate.net]

- 17. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 18. tainstruments.com [tainstruments.com]

- 19. resolvemass.ca [resolvemass.ca]

- 20. aurigaresearch.com [aurigaresearch.com]

- 21. veeprho.com [veeprho.com]

- 22. tainstruments.com [tainstruments.com]

- 23. coherent.com [coherent.com]

- 24. edinst.com [edinst.com]

- 25. Polymorph Discrimination using Low Wavenumber Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Chemoselective Synthesis of 2-Chloro-4-(4-methoxycarbonylphenyl)phenol via Suzuki-Miyaura Coupling

This Application Note is structured as a high-level technical guide for the synthesis of 2-Chloro-4-(4-methoxycarbonylphenyl)phenol (also known as Methyl 4-(3-chloro-4-hydroxyphenyl)benzoate). It prioritizes chemoselectivity, scalability, and operational safety.

Executive Summary & Strategic Analysis

The synthesis of This compound requires the construction of a biaryl core while preserving two sensitive functionalities: a free phenolic hydroxyl group and a methyl ester .

Retrosynthetic Logic

The most robust disconnection is the biaryl bond using Suzuki-Miyaura Cross-Coupling .

-

Coupling Partner A (Electrophile): 4-Bromo-2-chlorophenol .

-

Rationale: We utilize the intrinsic reactivity difference between aryl bromide and aryl chloride. Palladium(0) undergoes oxidative addition to Ar-Br significantly faster than Ar-Cl, ensuring the chlorine atom at the ortho position remains satisfyingly inert, preserving the 2-chloro substitution pattern.

-

-

Coupling Partner B (Nucleophile): (4-(Methoxycarbonyl)phenyl)boronic acid .

-

Rationale: This partner carries the ester. Placing the ester on the boronic acid avoids the need to synthesize a halo-ester precursor, which is often more expensive.

-

Critical Challenges & Solutions

| Challenge | Mechanistic Risk | Technical Solution |

| Chemoselectivity | Pd insertion into C-Cl bond (Side product: des-chloro or polymer). | Use Pd(dppf)Cl₂ catalyst. The bidentate ligand prevents β-hydride elimination and enhances selectivity for Br over Cl. |

| Ester Stability | Hydrolysis of methyl ester to carboxylic acid (Saponification). | Use a mild base (K₂CO₃ ) and control temperature (80°C). Avoid strong hydroxides (NaOH/KOH). |

| Phenol Interference | Free phenols can poison Pd catalysts or form phenoxides that reduce solubility. | Use a biphasic solvent system (Dioxane/H₂O ) to solubilize the phenoxide intermediate while keeping the catalyst active in the organic phase. |

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role | Safety Note |

| 4-Bromo-2-chlorophenol | 207.45 | 1.0 | Electrophile | Corrosive, Toxic |

| (4-(Methoxycarbonyl)phenyl)boronic acid | 179.97 | 1.2 | Nucleophile | Irritant |

| Pd(dppf)Cl₂ · CH₂Cl₂ | 816.64 | 0.03 (3 mol%) | Catalyst | Heavy Metal, Irritant |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | Base | Irritant |

| 1,4-Dioxane | - | Solvent | Solvent | Flammable, Carcinogen |

| Water (Degassed) | 18.02 | Solvent | Co-solvent | - |

Experimental Protocol

Reaction Setup (Inert Atmosphere Required)

-

Glassware Preparation: Oven-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

-

Degassing: In a separate flask, sparge 1,4-dioxane and distilled water with Nitrogen or Argon gas for 20 minutes to remove dissolved oxygen (Oxygen causes homocoupling of boronic acids and deactivates the catalyst).

-

Charging: To the reaction flask, add:

-

4-Bromo-2-chlorophenol (1.0 g, 4.82 mmol)

-

(4-(Methoxycarbonyl)phenyl)boronic acid (1.04 g, 5.78 mmol)

-

Pd(dppf)Cl₂ · CH₂Cl₂ (118 mg, 0.14 mmol)

-

-

Solvent Addition: Add 20 mL of degassed 1,4-dioxane. Stir gently to dissolve the organic components.

-

Base Addition: Dissolve K₂CO₃ (1.66 g, 12.0 mmol) in 5 mL of degassed water. Add this aqueous solution to the reaction flask via syringe.

-

Note: The mixture will become biphasic.[3] Vigorous stirring is essential.

-

The Coupling Reaction[4][5]

-

Heating: Place the flask in a pre-heated oil bath at 85°C .

-

Monitoring: Stir vigorously under Nitrogen atmosphere.

-

Checkpoint: Monitor by TLC (Hexanes:Ethyl Acetate 3:1) or HPLC after 2 hours. The starting bromide (Rf ~0.6) should disappear. The product will appear as a more polar spot (Rf ~0.3) due to the free phenol.

-

-

Completion: Reaction is typically complete within 4–6 hours. Do not extend beyond 12 hours to prevent ester hydrolysis.

Work-up & Isolation

-

Cooling: Allow the mixture to cool to room temperature.

-

Acidification (Crucial Step): The product exists as a potassium phenoxide salt in the basic mixture.

-

Add 1M HCl dropwise to the reaction mixture until pH ~2–3.

-

Observation: The mixture will turn from a dark/translucent solution to a cloudy suspension as the free phenol precipitates/oils out.

-

-

Extraction:

-

Dilute with Ethyl Acetate (50 mL).

-

Wash with Water (2 x 30 mL) to remove inorganic salts and boronic acid residues.

-

Wash with Brine (30 mL).

-

-

Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (Rotovap) to yield a crude solid.

Purification

-

Column Chromatography: Purify the crude residue using silica gel chromatography.

-

Eluent: Gradient from 10% to 30% Ethyl Acetate in Hexanes.

-

Note: The free phenol can streak on silica. Adding 1% Acetic Acid to the eluent can sharpen the bands.

-

-

Recrystallization (Optional for High Purity): If necessary, recrystallize from a mixture of Hexanes/CH₂Cl₂ or Toluene.

Visualization of Workflows

Reaction Pathway & Mechanism

The following diagram illustrates the chemoselective pathway, highlighting the retention of the Chlorine atom.

Caption: Chemoselective Suzuki coupling targeting the C-Br bond while preserving the C-Cl bond and Methyl Ester.

Workup & Purification Flowchart

Caption: Critical acidification step ensures recovery of the free phenol from the basic reaction media.

Quality Control & Validation

Expected Analytical Data

-

Appearance: Off-white to pale yellow solid.

-

1H NMR (400 MHz, DMSO-d6):

-

δ 10.5 (s, 1H, -OH) – Disappearance confirms acidification.

-

δ 8.0 (d, 2H, Ar-H on ester ring)

-

δ 7.7 (d, 2H, Ar-H on ester ring)

-

δ 7.6 (d, 1H, Ar-H, meta to OH)

-

δ 7.5 (dd, 1H, Ar-H, ortho to Cl)

-

δ 7.1 (d, 1H, Ar-H, ortho to OH)

-

δ 3.85 (s, 3H, -OCH₃) – Presence confirms ester integrity.

-

-

Mass Spectrometry (ESI):

-

Calculated [M+H]+: 263.05

-

Found [M-H]-: 261.04 (Negative mode often better for phenols).

-

Troubleshooting Guide

-

Issue: Low Yield / Starting Material Remaining.

-

Cause: Catalyst deactivation by Oxygen.

-

Fix: Ensure rigorous degassing of solvents. Switch to Pd(PPh₃)₄ if Pd(dppf)Cl₂ is sluggish, but maintain strict inert conditions.

-

-

Issue: Hydrolysis of Ester (Carboxylic Acid formation).

-

Cause: Reaction ran too long or base too strong.

-